molecular formula C20H15ClN2O3S2 B4000769 methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4000769
M. Wt: 430.9 g/mol
InChI Key: SAJAOJGNWLUDKU-GDNBJRDFSA-N
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Description

Methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H15ClN2O3S2 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0212624 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that derivatives of thiazolo[3,2-a]pyrimidine, to which the compound belongs, can be synthesized through various reactions involving Biginelli-compounds. Kappe and Roschger (1989) investigated the reactions of Biginelli-compounds, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation with 1,3- and 1,2-dielectrophiles, demonstrating the versatility of these compounds in synthesis reactions (Kappe & Roschger, 1989).

Anti-inflammatory Activities

Tozkoparan et al. (1999) synthesized and tested derivatives of thiazolo[3,2-a]pyrimidine for anti-inflammatory activities. The study revealed that certain derivatives exhibited moderate anti-inflammatory activity, underscoring the potential therapeutic applications of these compounds in treating inflammation-related conditions (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antimicrobial Activity

Kolisnyk et al. (2015) explored the antimicrobial activities of novel derivatives of thieno[2,3-d]pyrimidine, demonstrating that these compounds could inhibit the growth of various microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa. This study highlights the potential use of thiazolo[3,2-a]pyrimidine derivatives in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Antinociceptive and Anti-inflammatory Properties

Alam et al. (2010) synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives and evaluated them for anti-inflammatory and antinociceptive activities. The study found significant activities in some derivatives, suggesting their potential in developing new treatments for pain and inflammation (Alam, Khan, Siddiqui, & Ahsan, 2010).

Conformational and Structural Insights

Research by Nagarajaiah and Begum (2014) on the structural modifications and supramolecular aggregation of thiazolo[3,2-a]pyrimidines provides insights into their conformational features, helping to understand the molecular basis of their reactivity and potential biological activities (Nagarajaiah & Begum, 2014).

Mechanism of Action

Thiazolopyrimidines are known to inhibit topoisomerase II, an enzyme that plays a critical role in DNA replication and cell growth . By inhibiting this enzyme, they can disrupt the cell cycle and induce apoptosis in cancer cells .

Properties

IUPAC Name

methyl (2Z)-2-[(3-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S2/c1-11-16(19(25)26-2)17(14-7-4-8-27-14)23-18(24)15(28-20(23)22-11)10-12-5-3-6-13(21)9-12/h3-10,17H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJAOJGNWLUDKU-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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